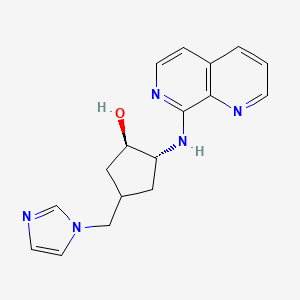![molecular formula C17H13Cl2N3OS B7450357 N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide, also known as DTA-1, is a small molecule drug that has shown promising results in scientific research applications.
Mécanisme D'action
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide binds to the glucocorticoid-induced TNFR-related protein (GITR), which is expressed on the surface of T cells. This binding activates the CD8+ T cells, leading to their proliferation and production of cytokines. This immune response is important for the body's ability to recognize and destroy cancer cells and other foreign invaders.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-2, which are important for the immune response. It has also been shown to increase the proliferation of CD8+ T cells and decrease the number of regulatory T cells, which can suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide research, including its potential use in combination with other cancer immunotherapies, such as checkpoint inhibitors. It could also be studied for its potential use in treating other autoimmune diseases, such as lupus and type 1 diabetes. Additionally, further studies could be done to optimize the synthesis method and improve the drug's solubility and toxicity profile.
In conclusion, this compound is a promising small molecule drug that has shown potential for use in cancer immunotherapy and treating autoimmune diseases. Its mechanism of action involves binding to GITR and activating CD8+ T cells. While it has some limitations for lab experiments, there are several future directions for research to optimize its use and potential benefits.
Méthodes De Synthèse
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide can be synthesized using a multistep process, starting with the reaction of 2,6-dichloroaniline with thiourea to form 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate CD8+ T cells, which are important for the immune system's ability to recognize and destroy cancer cells. This compound has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-5-2-3-6-11(10)9-14(23)20-17-22-21-16(24-17)15-12(18)7-4-8-13(15)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYWDRAXAGWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7450274.png)

![2-methyl-N-[1-[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperidin-4-yl]furan-3-carboxamide](/img/structure/B7450290.png)
![5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1H-pyridin-2-one](/img/structure/B7450298.png)
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)


